1,3-Propanediol, 1-(4-nitrophenyl)-
Description
Background and General Research Context of Aryl-Substituted 1,3-Propanediols
Aryl-substituted 1,3-propanediols are a class of organic compounds that have garnered significant attention in chemical research, primarily due to their utility as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals. google.comgoogle.com The 1,3-diol motif is a common structural feature in many natural products, particularly those of polyketide origin. acs.org Consequently, the development of stereoselective methods for the synthesis of 1,3-diols has been a major focus for organic chemists. acs.orgrsc.org
The synthesis of these compounds can be approached through various strategies. One common method involves the reduction of β-hydroxy carbonyl compounds, which are themselves often prepared through stereoselective aldol (B89426) reactions. acs.org Other approaches include the diastereoselective reductive coupling of propargylic alcohols with aldehydes or ketones, and the hydrocarbonylation of epoxides. google.comacs.org The choice of synthetic route often depends on the desired stereochemistry and the nature of the aryl substituent. The presence of the aryl group can influence the reactivity and stereoselectivity of these synthetic transformations.
Structural Classification and Nomenclature of Key Derivatives, including Chiral Amino-Substituted Analogs
The core structure of 1,3-propanediol (B51772), 1-(4-nitrophenyl)- can be modified to create a variety of derivatives with distinct properties and applications. A particularly important class of these derivatives is the chiral amino-substituted analogs.
One of the most well-known derivatives is 2-amino-1-(4-nitrophenyl)-1,3-propanediol. This compound exists as different stereoisomers, with the (1S,2S) and (1R,2R) enantiomers being of particular interest in medicinal chemistry. sigmaaldrich.com These chiral amino diols serve as critical intermediates in the synthesis of various biologically active molecules. For instance, (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol is a key precursor for the synthesis of certain aminopeptidase (B13392206) N (APN) inhibitors. The (1R,2R)-(-) enantiomer, also known as chloramphenicol (B1208) base, is an impurity found in the broad-spectrum antibiotic chloramphenicol and is used in the synthesis of other antibiotics. lookchem.comnih.gov
The nomenclature of these derivatives specifies the stereochemistry at the two chiral centers. For example, "(1S,2S)" indicates the absolute configuration at carbons 1 and 2 of the propanediol (B1597323) chain. The prefixes "L-threo" and "D-threo" are also used to describe the relative stereochemistry of the amino and hydroxyl groups. lookchem.comechemi.com
Below is a table summarizing the key derivatives and their nomenclature:
| Trivial Name | IUPAC Name | CAS Number | Molecular Formula | Key Features |
| 1-(4-nitrophenyl)-1,3-propanediol | 1-(4-nitrophenyl)propane-1,3-diol | 134250-58-1 | C9H11NO4 | Core scaffold with a nitrophenyl group. chemsrc.com |
| (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | 2964-48-9 | C9H12N2O4 | Chiral amino-diol, intermediate for APN inhibitors. scbt.com |
| (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | 716-61-0 | C9H12N2O4 | Chloramphenicol base, used in antibiotic synthesis. sigmaaldrich.comlookchem.com |
Overview of Academic Research Trends Pertaining to the 1,3-Propanediol, 1-(4-nitrophenyl)- Scaffold
Academic research involving the 1,3-propanediol, 1-(4-nitrophenyl)- scaffold has been multifaceted, with a significant focus on stereoselective synthesis and its application as a building block for more complex molecules. The development of methods to control the diastereoselectivity in the synthesis of 1,3-diols has been a persistent theme. rsc.orgnih.govnih.gov This is driven by the need for enantiomerically pure compounds for pharmaceutical applications.
A notable trend is the use of this scaffold in the synthesis of heterocyclic compounds. For example, derivatives of L-p-nitrophenylserinol, a related compound, have been used to synthesize 1-aza-3,7-dioxabicyclo[3.3.0]octanes, demonstrating the utility of this scaffold in creating complex ring systems. acs.org
Furthermore, the 1-(4-nitrophenyl) moiety itself has been a subject of interest in medicinal chemistry. The 1-(4-nitrophenyl)-3-arylprop-2-en-1-one scaffold has been explored for the selective inhibition of monoamine oxidase B, indicating the potential for the nitrophenyl group to contribute to biological activity. nih.gov While this is a different but related scaffold, it highlights the ongoing interest in the pharmacophoric properties of the nitrophenyl group in drug design.
Recent research has also focused on the catalytic reduction of the nitro group in compounds like 4-nitrophenol, a process that is relevant to the modification of the 1-(4-nitrophenyl)-1,3-propanediol scaffold. rsc.org The ability to selectively reduce the nitro group to an amino group provides a pathway to synthesize the chiral amino-diol derivatives discussed earlier.
The following table presents a summary of research findings related to the 1,3-propanediol, 1-(4-nitrophenyl)- scaffold and its derivatives:
| Research Focus | Key Findings |
| Stereoselective Synthesis | Development of one-pot aldol addition and reduction processes for controlled diastereoselectivity in 1,3-diol synthesis. rsc.org |
| Catalytic Diol Relocation | Gold(I) or bismuth(III) catalyzed tandem reactions to produce protected 1,3-diols with high diastereoselectivity. nih.gov |
| Reductive Coupling | Titanium-mediated reductive coupling of propargylic alcohols and aldehydes for the diastereoselective synthesis of syn-1,3-diols. acs.org |
| Heterocyclic Synthesis | Utilization of L-p-nitrophenylserinol derivatives to synthesize complex heterocyclic structures like 1-aza-3,7-dioxabicyclo[3.3.0]octanes. acs.org |
| Medicinal Chemistry | The (1S,2S)-amino derivative serves as a crucial intermediate for synthesizing aminopeptidase N inhibitors. |
| Antibiotic Synthesis | The (1R,2R)-amino derivative (chloramphenicol base) is a precursor in the synthesis of antibiotics like thiamphenicol. lookchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
134250-58-1 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H11NO4/c11-6-5-9(12)7-1-3-8(4-2-7)10(13)14/h1-4,9,11-12H,5-6H2 |
InChI Key |
MTRHTGYVJNOERG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for 1,3 Propanediol, 1 4 Nitrophenyl and Its Derivatives
Established Synthetic Pathways to 1,3-Propanediol (B51772), 1-(4-nitrophenyl)-
Established methods for the synthesis of the 1,3-propanediol, 1-(4-nitrophenyl)- backbone and its derivatives primarily rely on classical organic reactions, with a significant focus on constructing the carbon skeleton and introducing the required functional groups in a controlled manner.
Direct Synthesis Approaches
A primary route for the direct synthesis of the 1,3-propanediol, 1-(4-nitrophenyl)- scaffold involves the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgnih.gov This classic carbon-carbon bond-forming reaction utilizes the condensation of an aldehyde with a nitroalkane in the presence of a base.
A plausible pathway begins with the reaction of 4-nitrobenzaldehyde (B150856) with a suitable nitroalkane, such as nitroethanol , in a base-catalyzed addition. This would theoretically yield a nitrodiol precursor. Subsequent reduction of the nitro group to an amine and the carbonyl group to a hydroxyl group would lead to the formation of amino-substituted derivatives of 1,3-propanediol, 1-(4-nitrophenyl)-.
Alternatively, a well-documented approach involves the Henry reaction between 4-nitrobenzaldehyde and nitromethane . orgsyn.orgresearchgate.netresearchgate.net This reaction forms 1-(4-nitrophenyl)-2-nitroethanol . This intermediate is crucial as it can be further elaborated. For instance, another formylation reaction followed by reduction steps could potentially build the 1,3-propanediol structure. A more common use of this intermediate is in the synthesis of its amino derivatives. The reduction of the nitro group in 1-(4-nitrophenyl)-2-nitroethanol yields 2-amino-1-(4-nitrophenyl)ethanol , a related but different compound. To arrive at the target 1,3-propanediol structure, a different strategy starting from 4-nitrobenzaldehyde and a C2-synthon that already contains a hydroxyl group or a precursor is necessary.
A reaction between 4-nitrobenzaldehyde and nitroethane would yield 1-(4-nitrophenyl)-2-nitro-1-propanol . Subsequent functional group transformations, including the reduction of the nitro group and the introduction of a second hydroxyl group, would be required to form the final 1,3-propanediol structure.
Synthesis of Chiral Amino-Substituted Derivatives (e.g., 2-amino-1-(4-nitrophenyl)-1,3-propanediol)
The synthesis of chiral amino-substituted derivatives, such as 2-amino-1-(4-nitrophenyl)-1,3-propanediol , is of significant interest due to their role as precursors to important pharmaceutical compounds. This compound is a key intermediate in the synthesis of chloramphenicol (B1208).
Achieving specific stereochemistry is critical, and several stereoselective methods have been developed. A key strategy involves the asymmetric Henry reaction. The use of chiral catalysts allows for the enantioselective addition of a nitronate to an aldehyde.
For example, the reaction between 4-nitrobenzaldehyde and nitromethane can be catalyzed by a chiral copper(II) complex derived from (R,R)-1,2-diaminocyclohexane to produce (1S)-1-(4-nitrophenyl)-2-nitroethane-1-ol with high enantiomeric excess. orgsyn.org This chiral nitroalkanol is a versatile intermediate that can be converted to the desired chiral amino-diol. Subsequent steps would involve the introduction of the second hydroxyl group and the reduction of the nitro group to an amine, with control over the stereochemistry at the newly formed chiral center.
The diastereoselectivity of the Henry reaction can also be controlled. For instance, the reaction between a protected amino aldehyde and a nitroalkane can lead to the formation of specific diastereomers of the amino-diol product. psu.edu
Table 1: Examples of Stereoselective Henry Reactions for Chiral Intermediate Synthesis
| Aldehyde | Nitroalkane | Chiral Catalyst/Ligand | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| 4-Nitrobenzaldehyde | Nitromethane | Copper(II) complex of (R,R)-1,2-diaminocyclohexane derivative | (1S)-1-(4-nitrophenyl)-2-nitroethane-1-ol | 92% ee |
| (S)-N-phthalimidoaldehyde | Nitromethane | Rare earth metal-BINOL complex | (2S,3S)-2-hydroxy-4-phenyl-3-N-phthalimido-1-nitrobutane | Not specified |
This table is generated based on data from the text and represents examples of stereoselective reactions.
Biocatalysis offers an environmentally friendly alternative for the synthesis of 1,3-propanediols. While specific biocatalytic routes for 1,3-propanediol, 1-(4-nitrophenyl)- are not extensively documented, the principles can be applied to potential synthetic intermediates.
Enzymes such as ketoreductases (KREDs) are highly efficient in the stereoselective reduction of ketones to chiral alcohols. mdpi.comnih.govyoutube.com A hypothetical synthetic route could involve a diketone precursor, 1-(4-nitrophenyl)-1,3-propanedione . A chemo- or regio-selective biocatalytic reduction of one of the carbonyl groups could yield a hydroxy-ketone intermediate. A second, potentially different, biocatalyst could then reduce the remaining ketone to furnish the desired diol with specific stereochemistry.
Furthermore, enzymes from the "Old Yellow Enzyme" (OYE) family are known to catalyze the asymmetric reduction of activated C=C double bonds, such as those found in nitro-olefins. nih.gov A synthetic strategy could involve the formation of a nitro-olefin intermediate, which is then stereoselectively reduced by an OYE to introduce a chiral center. Subsequent functional group manipulations would lead to the final product.
Table 2: Potential Biocatalytic Steps in the Synthesis of 1,3-Propanediol, 1-(4-nitrophenyl)- Derivatives
| Substrate Type | Enzyme Class | Transformation | Potential Product |
| 1-(4-nitrophenyl)-1,3-propanedione | Ketoreductase (KRED) | Asymmetric reduction of a ketone | Chiral 1-(4-nitrophenyl)-1-hydroxy-3-propanone |
| 1-(4-nitrophenyl)-2-propen-1-one (nitro-olefin precursor) | Old Yellow Enzyme (OYE) | Asymmetric reduction of C=C bond | Chiral 1-(4-nitrophenyl)-1-propanone |
This table illustrates potential applications of biocatalysis based on known enzyme functions.
Novel Synthetic Routes and Methodological Advancements for the 1,3-Propanediol, 1-(4-nitrophenyl)- Scaffold
Recent advances in synthetic organic chemistry, particularly in the realm of transition metal catalysis, offer new avenues for the construction of the 1,3-propanediol, 1-(4-nitrophenyl)- scaffold.
Transition Metal-Catalyzed Reactions (e.g., Palladium-mediated Transformations)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods could be applied to the synthesis of 1,3-propanediol, 1-(4-nitrophenyl)-.
One potential strategy is the α-arylation of a carbonyl compound. For instance, a palladium catalyst could be used to couple a 1,3-diol derivative, protected as a cyclic acetal (B89532) or with appropriate protecting groups on the hydroxyls, with an aryl halide like 4-bromonitrobenzene or 4-iodonitrobenzene . nih.gov This would directly install the 4-nitrophenyl group at the desired position.
Another approach could be the direct arylation of a C-H bond. Palladium catalysts have been shown to facilitate the ortho-arylation of nitro-substituted aromatic compounds. researchgate.netlookchem.com While this typically targets the position next to the nitro group, modifications to the directing group strategy could potentially enable the arylation at other positions.
A plausible, though not explicitly documented, route could involve the palladium-catalyzed coupling of 4-nitrophenylboronic acid with a suitably functionalized propane (B168953) derivative containing leaving groups at the 1 and 3 positions, which could then be converted to hydroxyl groups.
Table 3: Potential Palladium-Catalyzed Reactions for Scaffold Synthesis
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Potential Intermediate |
| α-Arylation | Protected 1,3-propanediol derivative | 4-Bromonitrobenzene | Pd catalyst with phosphine (B1218219) ligand | Protected 1-(4-nitrophenyl)-1,3-propanediol |
| Direct C-H Arylation | Nitro-substituted aromatic | Aryl halide | Pd(OAc)2 / PCy3·HBF4 | Biaryl compound |
This table outlines hypothetical palladium-catalyzed routes based on established methodologies.
Multi-Component Reactions Utilizing the 1,3-Propanediol, 1-(4-nitrophenyl)- Scaffold
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. While direct multi-component reactions utilizing the 1,3-propanediol, 1-(4-nitrophenyl)- scaffold are not extensively documented, a notable example involves a closely related derivative, (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. This compound has been successfully employed in a three-component reaction to synthesize biologically relevant tetrahydropyrimidines.
In a study, the reaction of (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with an aldehyde and a β-dicarbonyl compound under acidic conditions yielded functionalized tetrahydropyrimidine (B8763341) derivatives. This transformation highlights the utility of the aminodiol scaffold in constructing complex heterocyclic systems through a one-pot procedure.
Table 1: Three-Component Reaction for the Synthesis of Tetrahydropyrimidine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | Aldehyde (e.g., Benzaldehyde) | β-Dicarbonyl (e.g., Ethyl acetoacetate) | Substituted Tetrahydropyrimidine |
Derivatization from Alternative Precursors
The synthesis of derivatives of 1,3-propanediol, 1-(4-nitrophenyl)- can also be achieved by constructing the core structure from various alternative precursors. These methods often involve the formation of key carbon-carbon and carbon-heteroatom bonds to build the desired molecular framework.
A prominent strategy involves the Henry reaction, a classic method for forming β-nitro alcohols. wikipedia.org The reaction between p-nitrobenzaldehyde and a nitroalkane, such as nitroethane or nitroethanol, in the presence of a base, can furnish the 1-(4-nitrophenyl)propanediol backbone. wikipedia.orgresearchgate.net Subsequent modifications can then be performed on this scaffold. The versatility of the nitro group allows for its conversion into other functional groups, such as amines, providing a gateway to a wide array of derivatives. wikipedia.org
Another approach involves the synthesis of heterocyclic compounds that incorporate the 1-(4-nitrophenyl) moiety. For instance, derivatives of tetrahydroisoquinoline have been prepared from cyclohexanone (B45756) precursors bearing a 4-nitrophenyl group. nih.gov In one synthetic route, a regioselective cyclocondensation reaction of a 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone with cyanothioacetamide yields a complex tetrahydroisoquinoline derivative. nih.gov
Furthermore, the synthesis of other heterocyclic systems, such as thiazoles, has been reported starting from 4-nitrophenyloxirane. The reaction of this epoxide with benzylamine (B48309) and carbon disulfide leads to the formation of a 3-benzyl-5-(4-nitrophenyl)-thiazole-2(3H)-thione.
The Claisen-Schmidt condensation of p-nitrobenzaldehyde with ketones like acetone (B3395972) can produce α,β-unsaturated ketones, such as 1,3-bis(4-nitrophenyl) prop-2-en-1-one. researchgate.net These chalcone-like intermediates can then be used as precursors to synthesize various heterocyclic derivatives, including isoxazoles and pyrimidines, through reactions with reagents like hydroxylamine (B1172632) and urea (B33335). researchgate.net
Table 2: Examples of Derivatization from Alternative Precursors
| Precursor(s) | Reagents | Product Type |
| p-Nitrobenzaldehyde, Nitroethane | Base | β-Nitro alcohol |
| 2,4-Diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone, Cyanothioacetamide | Piperidine | Tetrahydroisoquinoline derivative |
| 4-Nitrophenyloxirane, Benzylamine, Carbon disulfide | - | Thiazole derivative |
| p-Nitrobenzaldehyde, Acetone | Sodium hydroxide | Chalcone (α,β-Unsaturated ketone) |
| 1,3-bis(4-nitrophenyl) prop-2-en-1-one, Hydroxylamine | Sodium hydroxide | Isoxazole derivative |
Chemical Transformations and Reaction Mechanisms of 1,3 Propanediol, 1 4 Nitrophenyl Derivatives
Oxidation Reactions of the Hydroxyl and Amino Functionalities
The oxidation of derivatives of 1,3-propanediol (B51772), 1-(4-nitrophenyl)-, particularly the (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol isomer, is highly dependent on the nature of the substituents on the nitrogen atom. researchgate.net This selectivity allows for the targeted synthesis of different classes of compounds. The inherent chirality of the starting material often leads to products with preserved stereochemistry.
Research has shown that oxidation using an anion-exchange resin-supported bromine system yields different products based on the amine's substitution pattern. researchgate.net
Primary and Secondary Amines : In the presence of disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄), these derivatives are oxidized to yield substituted chiral oxazolines or C3-O acylated products in high yields. researchgate.net The formation of an oxazoline (B21484) involves an intramolecular cyclization following the oxidation of the amino and hydroxyl groups.
Tertiary Amines : The N,N-dimethyl derivative of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, upon oxidation under similar conditions, primarily yields a chiral N-methyl oxidation-formylation product. researchgate.net
This selective oxidation underscores the influence of the nitrogen substituents on the reaction pathway, providing a method to control the outcome of the oxidation process. researchgate.net
Reduction Reactions, including Nitro Group Transformations
The reduction of the nitro group on the phenyl ring is a common and crucial transformation, typically converting it into a primary amine. This transformation unlocks new synthetic pathways, particularly for creating amide and urea (B33335) derivatives.
Catalytic hydrogenation is a highly effective method for this reduction.
Hydrogen with Palladium on Carbon (H₂/Pd-C) : This is a standard and often preferred method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com It facilitates the quantitative reduction of the nitro group in 1-(4-nitrophenyl)-1,3-propanediol derivatives to the corresponding 1-(4-aminophenyl) derivatives.
Raney Nickel : This catalyst is also effective for nitro group reductions and is particularly useful when the substrate contains halides that could be susceptible to hydrogenolysis with Pd/C. commonorganicchemistry.com
Other reagents can also be employed for nitro group reduction, offering milder conditions or different chemoselectivity. commonorganicchemistry.comscispace.com
Tin(II) Chloride (SnCl₂) : Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Iron (Fe) or Zinc (Zn) : Used in acidic conditions, these metals offer another mild alternative for the reduction. commonorganicchemistry.com
The choice of reducing agent can be critical when other functional groups are present in the molecule, allowing for selective transformations. scispace.com For instance, in compounds with multiple reducible groups like a carbonyl and a nitro group, specific reagents can target the nitro group while leaving the carbonyl intact. scispace.com
Substitution and Derivatization Reactions of the 1,3-Propanediol, 1-(4-nitrophenyl)- Moiety
The functional groups of the 1,3-propanediol, 1-(4-nitrophenyl)- scaffold, particularly the hydroxyl and amino groups, are prime sites for substitution and derivatization reactions.
Alkylation and acylation reactions target the nucleophilic hydroxyl and amino groups, allowing for the introduction of a wide range of substituents.
Alkylation : N,N-dimethylation of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol can be achieved using methyl iodide, yielding (1S,2S)-2-dimethylamino-1-(4-nitrophenyl)-1,3-propanediol, which serves as a valuable intermediate in the synthesis of chiral ligands.
Acylation : The hydroxyl groups can be acylated. For example, selective nosylation (acylation with 4-nitrobenzenesulfonyl chloride) of the primary alcohol in the related 1-phenylpropane-1,3-diol (B1205248) has been demonstrated as a key step in synthetic pathways. researchgate.net This strategy allows for subsequent substitution reactions. Friedel-Crafts acylation, reacting an acid chloride with the aromatic ring in the presence of a Lewis acid like AlCl₃, can introduce an acyl group onto the benzene (B151609) ring, typically forming a ketone. openstax.org However, this reaction is generally not successful on rings substituted with strongly deactivating groups like the nitro group. openstax.orgyoutube.com
| Reaction Type | Reagent Example | Functional Group Targeted | Product Type | Reference |
| Alkylation | Methyl iodide | Amino group | N,N-dimethylated amine | |
| Acylation | 4-Nitrobenzenesulfonyl chloride | Primary hydroxyl group | Sulfonate ester | researchgate.net |
| Acylation | Acetyl chloride / AlCl₃ | Aromatic ring | Ketone (less likely due to NO₂) | openstax.org |
The amino derivative of 1,3-propanediol, 1-(4-nitrophenyl)-, obtained after the reduction of the nitro group, is a key precursor for synthesizing urea and amide derivatives. These derivatives are of significant interest in medicinal chemistry. ontosight.ai
Urea Formation : Unsymmetrical ureas can be synthesized through various methods. One approach involves the Lossen rearrangement of hydroxamic acids, which are activated to form isocyanates and then trapped with an amine. organic-chemistry.org Palladium-catalyzed cross-coupling reactions of aryl halides with sodium cyanate (B1221674) or the coupling of carbamates with amines also provide routes to urea derivatives. organic-chemistry.orgorganic-chemistry.org For example, the amine of a reduced 1,3-propanediol, 1-(4-aminophenyl)- derivative could react with an isocyanate to form a urea linkage.
Amide Formation : Standard amide coupling reactions, such as those involving carboxylic acids activated with coupling agents or the reaction of the amine with acyl chlorides, can be used to form amide derivatives.
These derivatization strategies expand the molecular diversity achievable from the 1,3-propanediol, 1-(4-nitrophenyl)- scaffold.
Cyclization and Heterocycle Formation via the 1,3-Propanediol, 1-(4-nitrophenyl)- Scaffold
The 1,2-amino alcohol structure within the 1,3-propanediol, 1-(4-nitrophenyl)- molecule is a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.
Oxidative cyclization of 1,5-dienes is a known strategy for forming 2,5-disubstituted tetrahydrofuran (B95107) (THF) diols. bohrium.com Other cyclization strategies, such as radical cyclizations or reductive cyclizations, can lead to the formation of nitrogen-containing heterocycles like pyrrolidines. mdpi.comchemrxiv.org For instance, a cascade reaction involving a nitro-Michael addition followed by a metal-catalyzed reductive cyclization can produce complex spiro-pyrrolidine structures. chemrxiv.org The (1S,2S)-2-amino-1-(4′-nitrophenyl)-1,3-propanediol derivative has also been used as a catalyst in a one-pot, four-component Hantzsch reaction to synthesize hexahydroquinoline derivatives in excellent yields. researchgate.net
The formation of an aziridine (B145994) ring is a significant transformation of 1,2-amino alcohol derivatives. Aziridines are valuable synthetic intermediates due to the strain in their three-membered ring, which makes them susceptible to ring-opening reactions. ontosight.ai
A key synthetic route involves a multi-step process starting from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. researchgate.net This process can be stereospecific and results in an inversion of configuration at the benzylic alpha-carbon. A typical sequence involves:
Protection of the amino group (e.g., tosylation).
Activation of the primary hydroxyl group.
Intramolecular nucleophilic substitution by the protected nitrogen to form the aziridine ring. researchgate.net
One documented synthesis produced (2S, 3R)-2-acetooxymethanyl-3-(p-nitrophenyl)-N-tosylaziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol in a four-step sequence. researchgate.net This transformation highlights the utility of the 1,3-propanediol, 1-(4-nitrophenyl)- scaffold in constructing strained heterocyclic systems.
| Heterocycle | Synthetic Strategy | Starting Moiety | Key Features | Reference |
| Oxazoline | Selective Oxidation | 2-Amino-1,3-propanediol | Intramolecular cyclization | researchgate.net |
| Hexahydroquinoline | Hantzsch Reaction (Catalyst) | 2-Amino-1,3-propanediol | Four-component reaction | researchgate.net |
| Aziridine | Multi-step Cyclization | 2-Amino-1,3-propanediol | Stereospecific, configuration inversion | researchgate.netresearchgate.net |
| Spiro-pyrrolidine | Reductive Cyclization | Nitro-Michael adduct | Cascade reaction | chemrxiv.org |
Advanced Spectroscopic and Diffraction Based Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,3-Propanediol (B51772), 1-(4-nitrophenyl)- and its Analogs
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 1,3-Propanediol, 1-(4-nitrophenyl)-, both one-dimensional and two-dimensional NMR methods are employed to assign proton and carbon signals and to deduce stereochemical details.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of 1,3-Propanediol, 1-(4-nitrophenyl)- exhibits characteristic signals for the aromatic protons, the methine proton adjacent to the phenyl ring, and the methylene (B1212753) protons of the propanediol (B1597323) backbone. The aromatic protons on the 4-nitrophenyl group typically appear as two distinct doublets in the downfield region (around 7.6-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. The benzylic methine proton (H1) signal appears as a multiplet around 5.6 ppm, while the methylene protons (H2 and H3) and the hydroxyl protons produce signals at higher fields.
The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom. The carbons of the nitro-substituted aromatic ring are found in the 124-148 ppm range. The carbinol carbons (C1 and C3) and the central methylene carbon (C2) of the propanediol chain are observed in the aliphatic region of the spectrum. Spectroscopic data for a compound consistent with 1,3-Propanediol, 1-(4-nitrophenyl)- are presented below. rsc.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1,3-Propanediol, 1-(4-nitrophenyl)- in CDCl₃
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| H1 | 5.62 | m | 80.67 |
| H2 | - | - | - |
| H3 | 4.61 | d, J=40 | 69.98 |
| Ar-H (ortho to NO₂) | 8.21 | d, J=7.6 | 124.13 |
| Ar-H (meta to NO₂) | 7.61 | d, J=8.0 | 127.01 |
| C-NO₂ | - | - | 147.95 |
| C-CH(OH) | - | - | 145.31 |
| OH | 3.62 | s | - |
Data sourced from a supplementary file from The Royal Society of Chemistry for a compound with a consistent structure. rsc.org
To definitively assign these signals and understand their spatial relationships, two-dimensional NMR techniques are invaluable.
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). sigmaaldrich.com For 1,3-Propanediol, 1-(4-nitrophenyl)-, a COSY spectrum would show cross-peaks connecting the H1 methine proton to the H2 methylene protons, and the H2 protons to the H3 methylene protons, confirming the propane-1,3-diol backbone connectivity. sigmaaldrich.com
Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. wordpress.com This is particularly useful for determining stereochemistry and conformation. A NOESY spectrum would show correlations between the benzylic H1 proton and the aromatic protons on the adjacent ring, helping to confirm their relative orientation. wordpress.comresearchgate.net
The structure of 1,3-Propanediol, 1-(4-nitrophenyl)- contains two stereocenters (C1 and C3, if C3 is substituted), leading to the possibility of diastereomers (syn and anti). NMR spectroscopy is a powerful tool for determining the relative configuration of these 1,3-diols.
A common and effective method is the acetonide analysis developed by Rychnovsky. wordpress.com This involves converting the 1,3-diol into its corresponding acetonide derivative (a six-membered ring). The relative stereochemistry of the diol dictates the preferred conformation of this acetonide:
Syn-1,3-diols typically form acetonides that adopt a chair conformation with both substituents in equatorial positions.
Anti-1,3-diols form acetonides that favor a twist-boat conformation to avoid unfavorable axial interactions.
These conformational differences lead to distinct and predictable chemical shifts in the ¹³C NMR spectrum of the acetonide. Specifically, the chemical shifts of the acetal (B89532) carbon (the central carbon of the original acetone) and the two methyl carbons of the acetonide are diagnostic of the original diol's stereochemistry. wordpress.com By comparing the observed ¹³C NMR data of the acetonide derivative of 1,3-Propanediol, 1-(4-nitrophenyl)- to established values, its syn or anti configuration can be determined.
Vibrational Spectroscopy (IR) and Electronic Absorption Spectroscopy (UV-Vis)
Vibrational Spectroscopy (IR): Infrared spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of 1,3-Propanediol, 1-(4-nitrophenyl)- shows several key absorption bands that confirm its structure. rsc.org
Table 2: Key IR Absorption Bands for 1,3-Propanediol, 1-(4-nitrophenyl)-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3320 | O-H Stretching | Hydroxyl (Alcohol) |
| 3075 | C-H Stretching | Aromatic |
| 2965, 2885 | C-H Stretching | Aliphatic (CH₂) |
| 1608 | C=C Stretching | Aromatic Ring |
| 1532 | Asymmetric N-O Stretching | Nitro (NO₂) |
| 1358 | Symmetric N-O Stretching | Nitro (NO₂) |
| 1112 | C-O Stretching | Alcohol |
Data sourced from a supplementary file from The Royal Society of Chemistry. rsc.org
The broad band around 3320 cm⁻¹ is characteristic of the hydroxyl group's O-H stretch, often broadened by hydrogen bonding. The strong absorptions at approximately 1532 cm⁻¹ and 1358 cm⁻¹ are definitive evidence for the asymmetric and symmetric stretching of the nitro group, respectively. rsc.org Aromatic and aliphatic C-H and C-O stretching vibrations complete the spectral fingerprint.
Electronic Absorption Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in 1,3-Propanediol, 1-(4-nitrophenyl)- is the 4-nitrophenyl group. Compounds containing this moiety, such as 4-nitrophenol, typically exhibit a strong absorption band around 317-320 nm, corresponding to a π→π* transition. nist.gov Upon addition of a base, the spectrum shifts, and a new peak appears at approximately 400 nm due to the formation of the 4-nitrophenolate (B89219) ion. nist.gov It is expected that 1,3-Propanediol, 1-(4-nitrophenyl)- would display similar UV-Vis absorption characteristics dominated by the electronic structure of the nitrophenyl ring system.
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For 1,3-Propanediol, 1-(4-nitrophenyl)- (C₉H₁₁NO₄), the expected monoisotopic mass is approximately 197.0688 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula with high precision. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 197. The fragmentation pattern would likely involve:
Loss of a water molecule (H₂O) from the diol, leading to a fragment at m/z 179.
Cleavage of the C-C bonds in the propanediol chain.
Fragments characteristic of the 4-nitrophenyl group, such as the nitrophenyl cation at m/z 123 or loss of NO₂ to give a fragment at m/z 151. Electrospray ionization (ESI) would likely show protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts.
X-ray Diffraction (XRD) and Crystal Structure Analysis
X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique yields exact atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with very high precision.
Circular Dichroism (CD) Spectroscopy for Chiral Characterization
The C1 carbon of 1,3-Propanediol, 1-(4-nitrophenyl)- is a chiral center, meaning the compound can exist as a pair of enantiomers ((R) and (S)). Circular dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules. sigmaaldrich.com It measures the differential absorption of left and right circularly polarized light by a chiral sample.
Enantiomers produce CD spectra that are mirror images of each other. Therefore, CD spectroscopy can be used to:
Confirm the enantiomeric purity of a sample. A racemic mixture (50:50 of R and S) is CD-silent, while an excess of one enantiomer will produce a CD signal.
Determine the absolute configuration (R or S) of a pure enantiomer. This is often achieved by comparing the experimental CD spectrum to spectra predicted by theoretical calculations or by applying empirical rules like the Exciton Chirality Method if a second chromophore is present or introduced. wordpress.com
For the enantiomers of 1,3-Propanediol, 1-(4-nitrophenyl)-, the 4-nitrophenyl group acts as the chromophore. The interaction of this chromophore with the chiral environment of the rest of the molecule would result in characteristic positive or negative absorption bands (Cotton effects) in the CD spectrum, allowing for the differentiation and characterization of the (R) and (S) forms.
Density Functional Theory (DFT) Studies
DFT has become a important method for studying the structural and electronic aspects of organic molecules. scholarsresearchlibrary.comunimib.it This theoretical approach allows for the calculation of various molecular properties, providing a detailed understanding of the molecule's behavior at the quantum level. unimib.itgexinonline.com
Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)
The electronic properties of 1,3-Propanediol, 1-(4-nitrophenyl)- can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov
Studies on similar nitro-substituted aromatic compounds have shown that the presence of a nitro group significantly influences the electronic structure. yu.edu.jo The nitro group tends to lower the energy of both the HOMO and LUMO levels, often resulting in a smaller energy gap. yu.edu.jo This reduced gap suggests increased reactivity and potential for charge transfer within the molecule. mdpi.com For instance, in a related compound, 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- nih.govarxiv.orgdiazino[4,5-d]pyrimidine-2,7-dione, the HOMO-LUMO gap was calculated to be 4.0 eV, indicating good reactivity. mdpi.com
The distribution of electron density in the HOMO and LUMO provides further insight. Typically, for nitroaromatic compounds, the HOMO is localized on the aromatic ring and the propanediol moiety, while the LUMO is concentrated on the nitro group, highlighting its electron-accepting nature. nih.govresearchgate.net This separation of frontier orbitals is characteristic of intramolecular charge transfer upon electronic excitation.
Table 1: Calculated Electronic Properties of a Related Nitroaromatic Compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.41 mdpi.com |
| LUMO Energy | -3.38 mdpi.com |
| HOMO-LUMO Gap | 4.03 mdpi.com |
Note: Data for 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- nih.govarxiv.orgdiazino[4,5-d]pyrimidine-2,7-dione, a structurally related molecule.
Vibrational Analysis and Computational Spectroscopic Correlations
Computational vibrational spectroscopy is a powerful technique for understanding the dynamics of molecules. arxiv.org By calculating the theoretical vibrational frequencies using DFT, it is possible to assign the bands observed in experimental infrared (IR) and Raman spectra. nih.govnih.gov This correlation between theoretical and experimental data provides a detailed picture of the molecule's vibrational modes. researchgate.net
For 1,3-propanediol, vibrational studies have identified various conformers present in the liquid state. nih.gov The theoretical calculations, often performed using methods like B3LYP with a 6-31++G(d,p) basis set, help in assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the propanediol backbone and the nitrophenyl group. nih.gov The presence of the nitro group introduces characteristic vibrational modes that can be accurately predicted by these computational methods. niscpr.res.in
Global and Local Reactivity Descriptors (e.g., Fukui Function, Molecular Electrostatic Potential)
Global and local reactivity descriptors derived from DFT calculations are invaluable for predicting the reactive behavior of a molecule. scholarsresearchlibrary.com The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution and is used to identify sites susceptible to electrophilic and nucleophilic attack. scholarsresearchlibrary.comymerdigital.com For nitroaromatic compounds, the region around the nitro group is typically characterized by a negative electrostatic potential (red color), indicating a site for electrophilic attack, while the regions around the hydroxyl and amino groups (if present) show a positive potential (blue color), suggesting sites for nucleophilic attack. scholarsresearchlibrary.comymerdigital.com
The Fukui function is a local reactivity descriptor that quantifies the change in electron density at a specific point in the molecule upon the addition or removal of an electron. ymerdigital.comsemanticscholar.org It helps to pinpoint the most reactive sites for nucleophilic (f+) and electrophilic (f-) attacks. researchgate.net For molecules containing a nitro group, the Fukui function analysis often reveals that the nitrogen and oxygen atoms of the nitro group are prone to nucleophilic attack, while certain carbon atoms on the aromatic ring are more susceptible to electrophilic attack. niscpr.res.in
Molecular Dynamics (MD) Simulations
Intermolecular Interaction Analysis in Solid State Systems
The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. Computational methods provide a means to analyze and quantify these interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal structure. nih.govniscpr.res.in It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.gov
Computational Chemistry and Theoretical Investigations
Theoretical Investigations of Intermolecular Interactions
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies applying Symmetry-Adapted Perturbation Theory (SAPT) to the compound 1,3-Propanediol (B51772), 1-(4-nitrophenyl)- . Therefore, a detailed analysis of its interaction energies with corresponding data tables, as requested, cannot be provided at this time.
Symmetry-Adapted Perturbation Theory is a powerful quantum mechanical method used to directly calculate the non-covalent interaction energy between molecules. Unlike supermolecular methods, SAPT provides a breakdown of the total interaction energy into physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion (London forces). This decomposition is invaluable for understanding the nature of intermolecular forces that govern molecular recognition, crystal packing, and solvation.
The application of SAPT to 1,3-Propanediol, 1-(4-nitrophenyl)- would be of significant interest. The molecule possesses a combination of functional groups that can participate in a variety of non-covalent interactions:
The nitro group is a strong electron-withdrawing group, creating a significant dipole moment and making the aromatic ring electron-deficient. This group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
The hydroxyl groups of the propanediol (B1597323) moiety can act as both hydrogen bond donors and acceptors.
The phenyl ring can engage in π-π stacking interactions with other aromatic systems.
A hypothetical SAPT analysis of a dimer of 1,3-Propanediol, 1-(4-nitrophenyl)- would likely reveal a complex interplay of these forces. For instance, in a head-to-tail arrangement, strong electrostatic interactions would be expected due to the alignment of molecular dipoles. Hydrogen bonding between the hydroxyl groups of one molecule and the nitro or hydroxyl groups of another would also contribute significantly to the electrostatic and induction terms. Dispersion forces, arising from instantaneous fluctuations in electron density, would be significant due to the size of the molecule and the polarizability of the aromatic ring.
Given the absence of specific data for 1,3-Propanediol, 1-(4-nitrophenyl)- , a general overview of SAPT is presented here.
General Principles of SAPT
SAPT treats the interaction between two molecules (monomers) as a perturbation to the system of non-interacting monomers. The total interaction energy (E_int) is calculated directly, which avoids the basis set superposition error (BSSE) inherent in supermolecular approaches. The interaction energy is decomposed as follows:
E_int = E_elst + E_exch + E_ind + E_disp
E_elst (Electrostatics): This term describes the classical Coulombic interaction between the static charge distributions of the two monomers.
E_exch (Exchange): This is a purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. It is a strongly repulsive term at short intermolecular distances.
E_ind (Induction): This term accounts for the polarization of one monomer's electron cloud by the static electric field of the other monomer, and vice versa. It is always an attractive force.
E_disp (Dispersion): This attractive interaction arises from the correlated fluctuations of electrons in the two monomers. It is a crucial component of the interaction energy, especially for nonpolar systems.
Different levels of SAPT theory exist (e.g., SAPT0, SAPT2, SAPT2+), which include progressively more accurate treatments of electron correlation within the monomers.
While a quantitative analysis for 1,3-Propanediol, 1-(4-nitrophenyl)- is not possible without dedicated computational studies, the principles of SAPT provide a robust framework for qualitatively understanding the forces that would govern its intermolecular interactions. Future computational research on this compound would be valuable in elucidating these interactions quantitatively.
Applications in Advanced Chemical Synthesis and Catalysis
Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The primary and most established role of 1-(4-nitrophenyl)-1,3-propanediol derivatives is as a chiral building block in the synthesis of complex, high-value molecules, particularly pharmaceuticals. The different stereoisomers of 2-amino-1-(4-nitrophenyl)-1,3-propanediol are perhaps the most prominent examples.
The D-threo(-)-isomer, also known as (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is famously recognized as "Chloramphenicol base". sigmaaldrich.comnih.gov It is a key intermediate in the synthesis of the broad-spectrum antibiotic, Chloramphenicol (B1208). pharmaffiliates.com Its enantiomer, the L-threo-(+)-isomer or (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is a by-product in this industrial synthesis, but it has also found use as a starting material for other complex molecules. pharmaffiliates.comtandfonline.com For instance, the (1S,2S) isomer can be used to synthesize (4S,5S)-(-)-isocytoxazone, demonstrating its utility in creating other chiral compounds. chemicalbook.com
The value of these compounds as intermediates stems from their densely functionalized and stereochemically defined nature, allowing chemists to construct intricate molecular frameworks with a high degree of control.
| Isomer | Common Name/Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Optical Activity |
| (1R,2R)-(-)-isomer | D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol, Chloramphenicol base | 716-61-0 | C₉H₁₂N₂O₄ | 212.20 | [α]25/D −30°, c = 1 in 6 M HCl sigmaaldrich.com |
| (1S,2S)-(+)-isomer | L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | 2964-48-9 | C₉H₁₂N₂O₄ | 212.20 | [α]23/D +31°, c = 1 in 6 M HCl sigmaaldrich.com |
Utilization as a Chiral Catalyst in Organic Transformations
While extensively used as a chiral building block that imparts stereochemistry to a final product, the direct use of 1-(4-nitrophenyl)-1,3-propanediol derivatives as catalysts is less documented. Instead, they function as chiral auxiliaries or are incorporated into larger catalytic systems. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.
The field of asymmetric synthesis heavily relies on such "chiral building blocks" to achieve high enantioselectivity. tcichemicals.com The amino alcohol structure within 2-amino-1-(4-nitrophenyl)-1,3-propanediol is a classic motif for inducing chirality in reactions. Although specific catalytic cycles where this molecule is regenerated are not prominent in the literature, its role in stereocontrolled synthesis is a cornerstone of its application, achieving the same goal as a chiral catalyst: the production of enantiomerically pure substances.
Precursors for Organic Compounds with Potential Applications in Materials Science
Beyond its role in synthesizing discrete molecules, 1-(4-nitrophenyl)-1,3-propanediol derivatives serve as foundational units for creating novel materials with specialized properties.
The functional groups on the 1-(4-nitrophenyl)-1,3-propanediol scaffold are amenable to polymerization. Research has been conducted to specifically convert (+)-1(S)-p-nitrophenyl-2(S)-amino-propane-1,3-diol, a readily available chiral molecule, into polymerizable derivatives. tandfonline.com By transforming the amino and hydroxyl groups, monomers can be created and subsequently incorporated into polymer chains. tandfonline.com This allows the unique structural and chiral information of the parent molecule to be transferred to a macromolecular material, opening the door for creating specialized polymers and coatings with inherent chirality and functionality derived from the nitrophenyl group.
The incorporation of these chiral building blocks into polymers is a strategic approach to developing advanced functional materials. One such application involves using the chiral monomers derived from (+)-1(S)-p-nitrophenyl-2(S)-amino-propane-1,3-diol as "template molecules". tandfonline.com When these templates are incorporated into a polymer matrix and later removed, they can leave behind specifically shaped, chiral cavities. tandfonline.com This technique, known as molecular imprinting, can generate polymers with the ability to selectively bind to or react with specific enantiomers, functioning as chiral separation materials or sensors. The predictable conformations of the monomers, which can be studied by computational methods, aid in the rational design of these functional polymer materials. tandfonline.com
Supramolecular Chemistry and Crystal Engineering of 1,3 Propanediol, 1 4 Nitrophenyl Derivatives
Co-crystal Formation and Structural Characterization
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other solid compounds without altering their chemical structure. ajast.netbohrium.com This is achieved by combining the target molecule with a benign co-former in a specific stoichiometric ratio within a crystal lattice. ajast.netamazonaws.com For derivatives of 1,3-propanediol (B51772), 1-(4-nitrophenyl)-, which possess hydrogen bond donors (hydroxyl, amino groups) and acceptors (nitro, hydroxyl groups), co-crystallization offers a viable strategy to create novel solid forms. sigmaaldrich.com
The formation of co-crystals can be notoriously challenging, sometimes requiring months to obtain a single crystal suitable for analysis. nih.gov Success depends on whether the non-covalent interactions between the different components are stronger than the interactions within their respective pure crystals. nih.gov
Methods of Co-crystal Preparation: Several methods are employed to synthesize co-crystals, each with specific advantages. amazonaws.comnih.gov
| Method | Description | Key Features |
| Solvent Evaporation | The most common method, where the API and co-former are dissolved in a suitable solvent, which is then slowly evaporated to induce crystallization. amazonaws.comnih.gov | Produces high-quality single crystals suitable for X-ray diffraction. nih.gov Solvent selection is crucial for congruent solubility. nih.gov |
| Grinding (Mechanochemistry) | Involves the physical grinding of the two solid components together, sometimes with a small amount of solvent (liquid-assisted grinding). ul.ie | An environmentally friendly, cost-effective, and reliable method for discovering and preparing co-crystals. ul.ie |
| Slurry Crystallization | The API and co-former are stirred in a solvent in which they are sparingly soluble. The more stable co-crystal phase will eventually crystallize from the slurry. amazonaws.com | The choice of solvent is a major determining factor in the process. amazonaws.com |
| Reaction Cocrystallization | Suitable when components have different solubilities; reactants are mixed in non-stoichiometric amounts to generate a supersaturated solution from which the co-crystal precipitates. nih.gov | Effective for components with disparate solubility profiles. nih.gov |
Analysis of Hydrogen Bonding Networks and Their Influence on Self-Assembly
Hydrogen bonds are the most significant directional interactions in the self-assembly of 1,3-propanediol, 1-(4-nitrophenyl)- derivatives. nih.gov The presence of hydroxyl (-OH) and, in the case of the amino derivative, amino (-NH2) groups as hydrogen bond donors, along with the oxygen atoms of the hydroxyl, nitro (-NO2), and amino groups as acceptors, allows for the formation of extensive and robust hydrogen-bonding networks. sigmaaldrich.comnih.gov
These networks are critical in dictating the supramolecular architecture. rsc.orgresearchgate.net For instance, molecules can assemble into chains, sheets, or more complex three-dimensional frameworks through specific hydrogen bond synthons. researchgate.netmdpi.com A synthon is a structural unit within a supramolecular system that can be formed and assembled by known or conceivable intermolecular interactions. In the context of the amino derivative, common synthons could include the R²₂(8) ring motif formed between two carboxylic acids or two amides, or catemeric chains of hydrogen-bonded molecules. mdpi.com The interplay between different hydrogen-bonding possibilities leads to the formation of specific, ordered structures. nih.gov
The self-assembly process, driven by these hydrogen bonds, is a spontaneous organization of molecules into stable, structurally well-defined aggregates. nih.govchemrxiv.org The strength and directionality of the hydrogen bonds ensure the high degree of order observed in the resulting crystalline structures. nih.gov
Investigation of π-π Stacking and Other Non-Covalent Interactions
π-π Stacking: The electron-deficient 4-nitrophenyl ring is a key participant in π-π stacking interactions. researchgate.net These interactions occur when aromatic rings pack in a face-to-face or face-to-edge manner. In derivatives of this compound, the nitro group makes the aromatic ring electron-poor, favoring interactions with electron-rich aromatic systems if present in a co-crystal. However, π-π stacking between identical nitrophenyl rings is also common and plays a significant role in stabilizing the crystal structure. nih.gov These interactions contribute to the formation of columnar structures or layered motifs within the crystal lattice. nih.gov
Other Interactions:
C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen donors and oxygen acceptors (from nitro or hydroxyl groups) are ubiquitous in organic crystals and act as important secondary interactions that provide additional stabilization to the crystal packing. researchgate.net
Nitro Group Interactions: The nitro group itself can participate in various non-covalent interactions. This includes nitro-π interactions, where the nitro group interacts with an aromatic ring, and dipole-dipole interactions between nitro groups of adjacent molecules. researchgate.netnih.gov These interactions, though weaker than conventional hydrogen bonds, are crucial in directing the final crystal architecture.
A Hirshfeld surface analysis is often used to visualize and quantify these varied intermolecular contacts within a crystal, providing a fingerprint of the packing environment. researchgate.net
Principles of Crystal Engineering Applied to 1,3-Propanediol, 1-(4-nitrophenyl)- Systems
Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. nih.govrsc.org For systems based on 1,3-propanediol, 1-(4-nitrophenyl)-, the principles of crystal engineering can be applied to control their solid-state properties.
The core strategy involves the use of supramolecular synthons. By selecting appropriate co-formers that can form predictable and robust hydrogen-bonding patterns with the hydroxyl or amino groups of the target molecule, it is possible to guide the assembly into a desired architecture. nih.gov For example, using dicarboxylic acids as co-formers with the amino derivative could predictably lead to the formation of salt or co-crystal structures held together by strong acid-amine or acid-hydroxyl synthons. nih.gov
The presence of electron-donating or electron-withdrawing groups on the co-former can also influence the geometry by modulating π-π stacking and other weak interactions. rsc.org The ultimate goal is to create crystalline materials with improved properties, such as enhanced solubility, better stability, or different mechanical properties, by deliberately manipulating the intermolecular interactions within the crystal lattice. ajast.net This approach transforms the molecule from a simple chemical entity into a building block for advanced materials design.
Green Chemistry Principles in the Synthesis and Handling of 1,3 Propanediol, 1 4 Nitrophenyl
Development of Sustainable Synthetic Methodologies
The traditional synthesis of substituted propanediols often involves multi-step processes that may use hazardous reagents and generate significant waste. The development of sustainable synthetic methods for compounds like 1,3-Propanediol (B51772), 1-(4-nitrophenyl)- would focus on improving reaction conditions, choice of solvents, and catalytic systems.
Potential precursors for 1,3-Propanediol, 1-(4-nitrophenyl)- include 4-nitrobenzaldehyde (B150856) and ethyl 3-(4-nitrophenyl)-3-oxopropanoate. chemsrc.com Greener synthetic strategies could involve:
Catalytic Hydrogenation: Instead of using stoichiometric metal hydride reducing agents, which have poor atom economy, catalytic hydrogenation presents a greener alternative. Utilizing heterogeneous catalysts, such as platinum or a carbon film encapsulated cobalt catalyst, can enable the reduction of a carbonyl precursor under milder conditions with high selectivity. rsc.org
Use of Greener Solvents: Replacing conventional volatile organic solvents (VOCs) with more environmentally friendly alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis. ejcmpr.com Some reactions can even be performed under solvent-free conditions, for instance, using microwave irradiation with a solid support, which avoids hazardous solvents and can reduce reaction times and energy consumption. researchgate.net
Continuous Flow Reactors: Shifting from batch processing to continuous-flow systems offers numerous advantages in line with green chemistry principles. uniroma1.it Flow reactors can improve heat and mass transfer, leading to better control over reaction conditions, increased safety, higher yields, and reduced waste. This approach also allows for easier automation and scale-up. uniroma1.it
Strategies for Waste Reduction and Byproduct Minimization
A core tenet of green chemistry is the prevention of waste rather than its treatment after creation. uniroma1.it For a target molecule like 1,3-Propanediol, 1-(4-nitrophenyl)-, this involves designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
Key strategies include:
Atom Economy: Synthetic routes should be designed to maximize atom economy. For example, addition reactions are preferable to substitution or elimination reactions, which inherently generate byproducts.
Byproduct Elimination in Related Syntheses: In the microbial production of the parent compound, 1,3-propanediol, significant efforts have been made to minimize byproducts. For instance, in engineered Klebsiella pneumoniae, the inactivation of the oxidative pathway for glycerol (B35011) metabolism eliminates the formation of various byproducts. nih.gov Similarly, in engineered E. coli, deleting genes responsible for the synthesis of lactate (B86563) and acetate (B1210297) has been shown to enhance the yield of the desired 1,3-propanediol. nih.govresearchgate.net
The table below illustrates a conceptual comparison of traditional versus green synthesis for a generic substituted diol, highlighting the potential improvements.
| Feature | Traditional Synthesis | Green Synthesis Approach |
| Reagents | Stoichiometric, often hazardous (e.g., metal hydrides) | Catalytic, recyclable, non-toxic |
| Solvents | Volatile Organic Compounds (VOCs) | Water, PEG, ionic liquids, or solvent-free |
| Energy | Prolonged heating in batch reactors | Microwave irradiation, ultrasound, flow reactors |
| Byproducts | Significant, requiring separation and disposal | Minimized or eliminated through high atom economy reactions |
| Waste | High E-Factor (Environmental Factor) | Low E-Factor |
Biocatalytic Approaches for Related Propanediols in Sustainable Chemical Production
While specific biocatalytic routes for 1,3-Propanediol, 1-(4-nitrophenyl)- are not established, the biosynthesis of the parent compound, 1,3-propanediol (1,3-PDO), is a landmark achievement in industrial biotechnology and a prime example of green chemistry in action. frontiersin.orgrsc.org This success provides a blueprint for the sustainable production of other diols.
The core of this green process is the use of renewable feedstocks, most notably crude glycerol, which is an abundant byproduct of the biodiesel industry. chemmethod.comresearchgate.net This valorizes a waste stream, turning it into a valuable chemical building block. researchgate.net
Microbial Production of 1,3-Propanediol:
The bioconversion of glycerol to 1,3-PDO is typically achieved through a two-step enzymatic pathway found in various microorganisms, including species of Clostridium, Klebsiella, and genetically engineered E. coli. nih.govchemmethod.com
Dehydration: Glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase enzyme. nih.govfrontiersin.org
Reduction: The intermediate 3-HPA is then reduced to 1,3-propanediol by a 1,3-propanediol oxidoreductase (PDOR), often regenerating NAD+ in the process. nih.govfrontiersin.org
Metabolic engineering has been crucial in developing commercially viable strains. Key strategies include:
Overexpressing the genes involved in the 1,3-PDO synthesis pathway. nih.gov
Deleting genes of competing pathways to eliminate byproducts like ethanol, lactate, and 2,3-butanediol, thereby directing the metabolic flux towards 1,3-PDO production. nih.govresearchgate.net
Using co-fermentation strategies or engineered microbial consortia to optimize the conversion process. nih.gov
The following table summarizes the performance of various biocatalytic systems for 1,3-PDO production.
| Microorganism | Substrate | Key Strategy | 1,3-PDO Titer (g/L) | Productivity (g/L·h) | Yield (g/g) |
| Shimwellia blattae ATCC 33430 | Raw Glycerol | Optimized batch fermentation | 13.84 | 1.19 | 0.45 |
| Klebsiella pneumoniae | Glycerol | Two-stage fermentation | 104.4 | 2.61 | 0.90 |
| Lactobacillus diolivorans | Glycerol + Glucose | Co-fermentation | >85 | Not Reported | Not Reported |
| Engineered E. coli | Glucose | Recombinant pathway from corn syrup | 75,000 tons/annum scale | Not Reported | Not Reported |
Data sourced from references nih.govchemmethod.comresearchgate.netnih.gov.
These biocatalytic methods are inherently green, as they operate in water under mild temperature and pressure conditions, use renewable feedstocks, and can be engineered for high selectivity, thus minimizing waste and environmental impact. nih.govmarketresearchintellect.com
Future Directions and Emerging Research Opportunities
Exploration of New Chemical Transformations and Reactivity Profiles
The chemical structure of 1,3-Propanediol (B51772), 1-(4-nitrophenyl)- offers multiple sites for chemical modification, suggesting a rich and varied reactivity profile waiting to be explored. Future research will likely focus on systematically investigating the transformations of its key functional groups.
The 1,3-diol moiety is a prime target for a range of chemical reactions. These include:
Oxidation: Selective oxidation of the primary and secondary hydroxyl groups could yield valuable keto-alcohols, hydroxy-aldehydes, or dicarbonyl compounds.
Esterification and Etherification: Reactions with acyl chlorides, anhydrides, or alkyl halides could produce a library of ester and ether derivatives with modified solubility and electronic properties.
Cyclization: The 1,3-diol structure is a precursor for the formation of six-membered rings, such as acetals and ketals, through condensation with aldehydes and ketones. Additionally, a zinc-mediated cross-electrophile coupling of the corresponding 1,3-dimesylates could lead to the formation of cyclopropane derivatives, a motif of interest in medicinal chemistry. nih.gov
The nitroaromatic system also presents several avenues for transformation:
Reduction of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation that would yield 1-(4-aminophenyl)-1,3-propanediol. This amino derivative would serve as a versatile intermediate for further functionalization, such as diazotization, amidation, and N-alkylation. The reduction can be achieved through various methods, including catalytic hydrogenation or the use of reducing metals in acidic conditions. libretexts.org
Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the substitution of other ring substituents if present. mdpi.commdpi.com
The interplay between the different functional groups could also lead to unique reactivity. For instance, intramolecular reactions, such as the formation of cyclic ethers or esters, could be explored under specific conditions. The benzylic position of the secondary alcohol is activated, making it susceptible to both oxidation and reduction reactions. libretexts.org
A summary of potential chemical transformations is presented in the table below.
| Functional Group | Reaction Type | Potential Products |
| 1,3-Diol | Oxidation | Keto-alcohols, Hydroxy-aldehydes, Dicarbonyls |
| Esterification | Mono- and Di-esters | |
| Etherification | Mono- and Di-ethers | |
| Cyclization | Acetals, Ketals, Cyclopropanes | |
| Nitro Group | Reduction | Amino derivatives |
| Aromatic Ring | Nucleophilic Substitution | Substituted phenyl derivatives |
Design and Synthesis of Novel Derivatives with Tailored Academic Utility
Building upon the explored chemical transformations, a key future direction will be the rational design and synthesis of novel derivatives of 1,3-Propanediol, 1-(4-nitrophenyl)- with specific functionalities for academic and potentially industrial applications. The modular nature of this compound allows for the systematic modification of its structure to fine-tune its properties.
Derivatives from the Diol Moiety:
Polymer Building Blocks: The two hydroxyl groups can act as monomers for the synthesis of polyesters and polyurethanes. The rigid 4-nitrophenyl group would be incorporated into the polymer backbone, potentially imparting interesting thermal and mechanical properties.
Chiral Ligands: The presence of a stereocenter at the secondary alcohol position suggests that enantiomerically pure derivatives could be synthesized. These chiral diols and their derivatives could be explored as ligands for asymmetric catalysis. rsc.org
Derivatives from the Nitro Group:
Dyestuffs and Molecular Switches: The reduction of the nitro group to an amine, followed by diazotization and coupling reactions, could lead to the synthesis of azo dyes. The electronic properties of these dyes could be modulated by further functionalization.
Pharmaceutical Scaffolds: The amino derivative is a common starting point for the synthesis of biologically active molecules. The introduction of various substituents could be guided by structure-activity relationship studies.
The combination of modifications at both the diol and the nitro group would significantly expand the accessible chemical space. For example, the synthesis of amphiphilic molecules could be achieved by selectively modifying one hydroxyl group with a long alkyl chain and converting the nitro group to a hydrophilic amine.
| Derivative Class | Potential Application | Key Synthetic Step |
| Polyesters/Polyurethanes | Advanced materials | Polycondensation |
| Chiral Ligands | Asymmetric catalysis | Enantioselective synthesis/resolution |
| Azo Dyes | Functional materials | Nitro reduction, diazotization |
| Amino-diol Derivatives | Pharmaceutical intermediates | Nitro reduction |
Advanced Computational Modeling for Reaction Prediction and Materials Design
Computational chemistry is poised to play a pivotal role in accelerating research on 1,3-Propanediol, 1-(4-nitrophenyl)-. The application of advanced modeling techniques can provide valuable insights into the compound's properties and reactivity, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.
Reaction Prediction:
Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure of the molecule, predict its spectroscopic properties, and elucidate the mechanisms of the chemical transformations discussed in section 9.1. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and selectivity of various reactions.
Machine Learning: Emerging machine learning models can be trained on existing reaction data to predict the outcomes of new reactions. rsc.orgresearchgate.netnih.govresearchgate.net As more data on the reactivity of this compound and its derivatives become available, such models could predict optimal reaction conditions and identify novel synthetic routes.
Materials Design:
Molecular Dynamics (MD) Simulations: For derivatives designed as part of larger systems, such as polymers or self-assembled monolayers, MD simulations can predict their conformational preferences and bulk material properties.
Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate the structural features of novel derivatives with their desired properties, such as solubility, thermal stability, or biological activity. This would enable the in silico screening of virtual libraries of compounds before their synthesis. mdpi.com
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reaction Mechanisms | Transition state energies, reaction pathways |
| Machine Learning | Reaction Prediction | Product structures, reaction yields |
| Molecular Dynamics (MD) | Materials Science | Polymer conformations, bulk properties |
| QSPR | Drug/Materials Discovery | Biological activity, physical properties |
Integration of Green Chemistry Principles in Novel Compound Synthesis
Future synthetic work on 1,3-Propanediol, 1-(4-nitrophenyl)- and its derivatives should be guided by the principles of green chemistry to ensure sustainability and minimize environmental impact. yale.eduopcw.orgacs.orgcompoundchem.com
Key areas for the application of green chemistry include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org Catalytic methods are generally superior to stoichiometric ones in this regard. yale.eduacs.org
Use of Renewable Feedstocks: Exploring biosynthetic routes for the synthesis of 1,3-propanediol, which can then be functionalized to the target molecule. There has been significant progress in the microbial production of 1,3-propanediol from renewable resources like glycerol (B35011) and glucose. frontiersin.orgnih.govnih.gov
Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and exploring greener alternatives such as water, supercritical fluids, or ionic liquids. yale.eduacs.org
Catalysis: Employing highly selective and efficient catalysts, including biocatalysts (enzymes), to reduce energy consumption and waste generation. yale.eduacs.org For instance, lipases could be used for the enantioselective acylation of the diol. nih.gov
| Green Chemistry Principle | Application in Synthesis of 1,3-Propanediol, 1-(4-nitrophenyl)- |
| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. |
| Atom Economy | Utilizing catalytic reactions over stoichiometric ones. |
| Use of Renewable Feedstocks | Exploring biosynthetic routes for the 1,3-propanediol precursor. frontiersin.orgnih.gov |
| Safer Solvents | Replacing hazardous organic solvents with greener alternatives. |
| Catalysis | Employing biocatalysts for stereoselective transformations. rsc.org |
Development of Advanced Analytical Methods for Structural Elucidation and Purity Assessment
As new derivatives of 1,3-Propanediol, 1-(4-nitrophenyl)- are synthesized, the development of robust and sophisticated analytical methods will be crucial for their comprehensive characterization.
Structural Elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be essential for the unambiguous assignment of proton and carbon signals, especially for complex derivatives.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be necessary to confirm the elemental composition of new compounds. Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, aiding in structural elucidation.
Separation and Purity Assessment:
Hyphenated Techniques: The combination of separation techniques with powerful detection methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), will be indispensable for the analysis of complex reaction mixtures and the assessment of product purity. ijpsjournal.comchemijournal.comsaspublishers.comasdlib.org
Chiral Chromatography: For the synthesis of enantiomerically pure derivatives, the development of chiral chromatographic methods will be required to separate and quantify the different stereoisomers.
The table below summarizes the key analytical techniques and their applications.
| Analytical Technique | Primary Application | Information Obtained |
| 1D and 2D NMR | Structural Elucidation | Connectivity of atoms, stereochemistry |
| High-Resolution Mass Spectrometry | Structural Confirmation | Elemental composition, molecular weight |
| GC-MS / LC-MS | Separation and Identification | Analysis of complex mixtures, impurity profiling |
| Chiral HPLC | Enantiomeric Separation | Enantiomeric excess, separation of stereoisomers |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-(4-nitrophenyl)-1,3-propanediol?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-nitrobenzaldehyde with 2-amino-1,3-propanediol under acidic conditions (e.g., using thionyl chloride in ethanol as a catalyst/solvent system). Reaction parameters such as temperature (60–80°C), stoichiometric ratios, and purification steps (e.g., recrystallization from ethanol) are critical for optimizing yield .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include melting point (163–165°C), density (~1.41 g/cm³), and solubility (polar solvents like ethanol). Characterization techniques:
- NMR spectroscopy (¹H/¹³C) to confirm structure and purity.
- X-ray crystallography to resolve stereochemistry (e.g., distinguishing enantiomers like the (1S,2S) configuration) .
- HPLC for purity assessment, especially to detect unreacted starting materials .
Advanced Research Questions
Q. What strategies are employed for stereochemical resolution of enantiomers in 1-(4-nitrophenyl)-1,3-propanediol?
- Methodological Answer : Chiral chromatography (e.g., using amylose or cellulose-based columns) or enzymatic resolution can separate enantiomers. For asymmetric synthesis, catalytic methods using chiral ligands (e.g., BINOL derivatives) or organocatalysts can induce enantioselectivity. Evidence from enantiomer-specific studies (e.g., (1S,2S)-(+)-isomer) highlights the importance of optical rotation and circular dichroism (CD) for validation .
Q. How can researchers investigate degradation pathways or metabolic products of this compound?
- Methodological Answer :
- Chemical degradation : Acidic/alkaline hydrolysis (e.g., refluxing with HCl/NaOH) to identify breakdown products like p-nitrobenzoic acid.
- Mass spectrometry (MS/MS) and isotopic labeling track metabolic transformations in biological systems.
- Enzymatic studies : Incubation with peroxidases (e.g., lignin peroxidase) may reveal oxidative cleavage patterns, though direct evidence for this compound is limited (see analogous β-O-4 lignin model degradation in ).
Q. How can computational modeling aid in predicting reactivity or spectroscopic data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:
- Vibrational spectra (IR/Raman) for structural validation.
- Reactivity descriptors (e.g., Fukui indices) to identify nucleophilic/electrophilic sites for functionalization.
- Solvent effects (PCM models) to optimize synthetic conditions. Molecular structure data (InChI, SMILES) from are essential inputs for simulations.
Q. How should discrepancies in reported physicochemical data (e.g., melting point variations) be addressed?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Solutions include:
- Recrystallization (e.g., using ethanol/water mixtures) to obtain pure crystals.
- Differential Scanning Calorimetry (DSC) to confirm melting behavior.
- Thermogravimetric Analysis (TGA) to detect solvent residues or decomposition .
Application-Oriented Questions
Q. What role does this compound play as an intermediate in organic synthesis?
- Methodological Answer : It serves as a precursor for synthesizing nitroaromatic derivatives (e.g., p-nitrobenzoic acid) and chiral ligands. Its amino and diol groups enable functionalization via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
